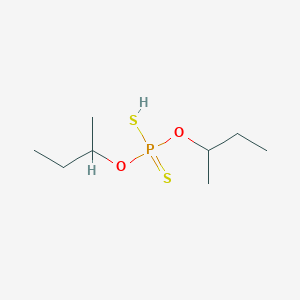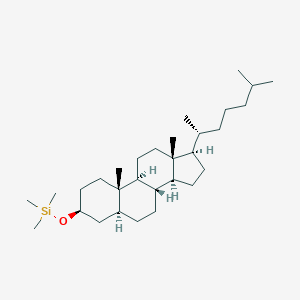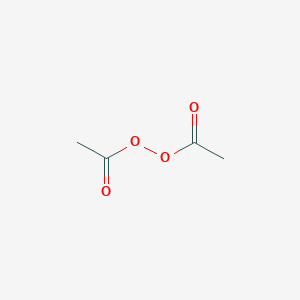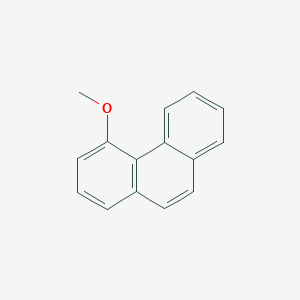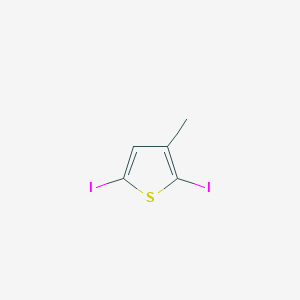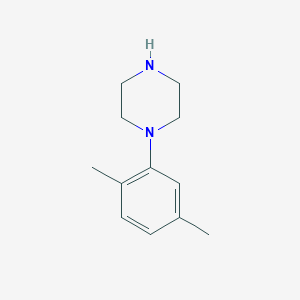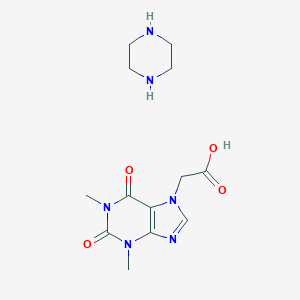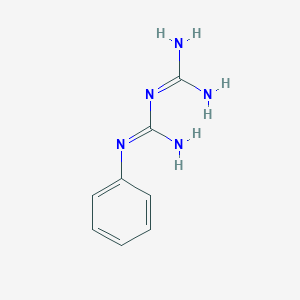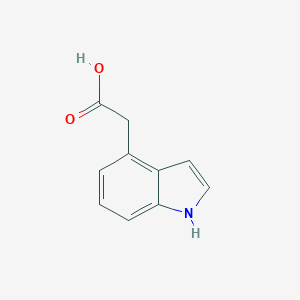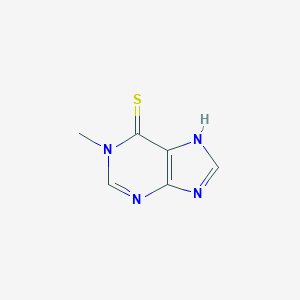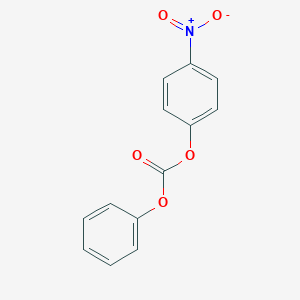
碳酸苯基(4-硝基苯基)酯
描述
Carbonic acid phenyl(4-nitrophenyl) ester: is an organic compound that belongs to the class of esters. It is characterized by the presence of a carbonic acid moiety esterified with a p-nitrophenyl group and a phenyl group. This compound is often used in organic synthesis and biochemical research due to its reactivity and ability to form stable intermediates.
科学研究应用
Chemistry: Carbonic acid phenyl(4-nitrophenyl) ester is used as a reagent in organic synthesis for the preparation of various esters and carbonates. It serves as a model compound for studying ester hydrolysis and transesterification reactions .
Biology and Medicine: In biochemical research, this compound is used to study enzyme-catalyzed hydrolysis reactions. It is also employed in the development of enzyme mimics and artificial enzymes .
Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients and intermediates. It is also used in the production of specialty chemicals and materials .
作用机制
Target of Action
The primary targets of Carbonic Acid Phenyl(4-nitrophenyl) Ester are enzymes that can catalyze the hydrolysis of ester bonds . These enzymes, such as esterases, play a crucial role in various biochemical processes, including the metabolism of lipids and proteins.
Mode of Action
The compound interacts with its targets through a process known as hydrolysis . In this process, water acts as a nucleophile, attacking the ester bond in the compound. This attack leads to the cleavage of the ester bond and the formation of a new bond with the oxygen of a water molecule . The result is the production of phenol and a carboxylic acid or its derivative .
Result of Action
The hydrolysis of Carbonic Acid Phenyl(4-nitrophenyl) Ester results in the production of phenol and a carboxylic acid or its derivative . These products can have various effects at the molecular and cellular level, depending on their specific properties and the context in which they are produced.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Carbonic Acid Phenyl(4-nitrophenyl) Ester. For instance, the pH of the environment can affect the rate of hydrolysis . In more alkaline conditions, the rate of hydrolysis can increase, leading to faster production of the hydrolysis products . Additionally, temperature, ionic strength, and the presence of other molecules can also influence the compound’s action.
生化分析
Biochemical Properties
The role of Carbonic acid phenyl(4-nitrophenyl) ester in biochemical reactions is significant. It has been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, it has been used in the preparation of 18 F-labelled acylation synthons, which are used in the indirect radiolabelling of biomolecules . The nature of these interactions involves the use of 4-nitrophenyl (PNP) activated esters, which have been shown to have superior acylation kinetics .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Carbonic acid phenyl(4-nitrophenyl) ester involves its interactions at the molecular level. It has been shown to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been used to prepare 18 F-labelled acylation synthons in one step, demonstrating its potential for direct radiofluorination .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, p-nitrophenyl phenyl ester typically involves the reaction of p-nitrophenol with phenyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Carbonic acid phenyl(4-nitrophenyl) ester undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol or phenol, forming a new ester.
Nucleophilic Substitution: The ester can undergo nucleophilic substitution reactions where the p-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Transesterification: Catalyzed by acids or bases, often using alkali metal catalysts.
Nucleophilic Substitution: Requires strong nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed:
Hydrolysis: p-Nitrophenol and phenyl carbonate.
Transesterification: New esters depending on the alcohol or phenol used.
Nucleophilic Substitution: Substituted phenyl esters.
相似化合物的比较
- Carbonic acid, bis(p-nitrophenyl) ester
- Carbonic acid, phenyl ester
- Carbonic acid, p-nitrophenyl ester
Comparison: Carbonic acid phenyl(4-nitrophenyl) ester is unique due to the presence of both p-nitrophenyl and phenyl groups, which impart distinct reactivity and stability compared to other similar compounds. For instance, carbonic acid, bis(p-nitrophenyl) ester has two p-nitrophenyl groups, making it more reactive in nucleophilic substitution reactions . On the other hand, carbonic acid, phenyl ester lacks the p-nitrophenyl group, resulting in different reactivity and applications .
属性
IUPAC Name |
(4-nitrophenyl) phenyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(18-11-4-2-1-3-5-11)19-12-8-6-10(7-9-12)14(16)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICMBPLBSCZBTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269135 | |
| Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17175-11-0 | |
| Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17175-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the replacement of the oxygen atom in the carbonyl group of Carbonic acid, p-nitrophenyl phenyl ester with a sulfur atom affect its reactivity with amines?
A1: Replacing the oxygen atom in the carbonyl group with sulfur, forming 4-nitrophenyl phenyl thionocarbonate, leads to intriguing changes in reactivity. While generally less reactive towards strong bases, the thiono compound demonstrates higher reactivity with weakly basic amines like CF3CH2NH2. [] This difference arises from the nature of the C=S bond, which is more polarizable than the C=O bond. While this substitution decreases the rate of the initial nucleophilic attack (k1), it enhances the stability of the formed intermediate, increasing the k2/k-1 ratio. [] This highlights how subtle changes in the electrophilic center can fine-tune the reactivity of these compounds.
Q2: What insights have kinetic studies revealed about the mechanism of aminolysis for Carbonic acid, p-nitrophenyl phenyl ester and its thiono analogue?
A2: Kinetic studies employing a range of primary and secondary amines have illuminated the stepwise mechanism of aminolysis for both Carbonic acid, p-nitrophenyl phenyl ester and 4-nitrophenyl phenyl thionocarbonate. [, ] Curved Brønsted-type plots, observed for both compounds, suggest a change in the rate-determining step during the reaction. [, ] Interestingly, the reactions of the thiono compound with some amines displayed upward curving plots of kobs versus amine concentration, pointing to the formation of two intermediates: a zwitterionic tetrahedral intermediate and its deprotonated form. [] These findings underscore the complexity of the aminolysis mechanism and how it is influenced by both the nucleophile and the electrophilic center.
Q3: Does the type of amine (primary vs. secondary) influence the reactivity of Carbonic acid, p-nitrophenyl phenyl ester and its thiono analogue?
A3: Yes, the nature of the amine significantly impacts the reaction rates and pathways for both compounds. Studies have shown that secondary amines exhibit higher reactivity towards both Carbonic acid, p-nitrophenyl phenyl ester and its thiono analogue compared to primary amines with similar basicity. [] This difference is attributed to variations in the microscopic rate constants. For instance, secondary amines show a larger k1 value, indicating a faster initial nucleophilic attack, compared to isobasic primary amines for reactions with Carbonic acid, p-nitrophenyl phenyl ester. [] Conversely, in reactions with the thiono analogue, secondary amines exhibit larger k1 values but smaller k2/k-1 ratios compared to primary amines. [] This highlights the intricate interplay between steric and electronic effects governing the reactivity of these compounds with different amine nucleophiles.
Q4: How do alkali metal ions influence the ethanolysis reaction of O-aryl thionocarbonates?
A4: The presence of alkali metal ions can either catalyze or inhibit the ethanolysis of O-aryl thionocarbonates, and this effect differs significantly from their influence on the analogous C=O carbonates. [] For example, in the ethanolysis of O-4-nitrophenyl O-phenyl thionocarbonate, potassium ethoxide (EtOK) in the presence of 18-crown-6-ether (which complexes the potassium ion) exhibits a catalytic effect, while lithium ethoxide (EtOLi) shows inhibition. [] This contrasting behavior highlights the crucial role of the electrophilic center in dictating the interaction with metal ions and ultimately impacting the reaction rate. This knowledge can be crucial for optimizing reaction conditions and achieving desired outcomes in synthetic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



